molecular formula C7H13N3 B1586730 3-Isopropyl-1-methyl-1H-pyrazol-5-amine CAS No. 3702-12-3

3-Isopropyl-1-methyl-1H-pyrazol-5-amine

Cat. No. B1586730
CAS RN: 3702-12-3
M. Wt: 139.2 g/mol
InChI Key: KGEGNOFPNKTJNU-UHFFFAOYSA-N
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Description

3-Isopropyl-1-methyl-1H-pyrazol-5-amine, also known as IMPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This pyrazole derivative has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

Antitumor, Antifungal, and Antibacterial Applications

  • Research has shown that pyrazole derivatives, including those similar to 3-Isopropyl-1-methyl-1H-pyrazol-5-amine, have significant biological activities against breast cancer and microbes (Titi et al., 2020).

Corrosion Inhibition

  • Bipyrazole compounds, closely related to the chemical , have been studied for their efficiency in inhibiting the corrosion of pure iron in acidic media. These compounds act as mixed-type inhibitors without changing the mechanism of hydrogen evolution (Chetouani et al., 2005).

Reactivity Studies

  • Studies on 3,4,5-Trinitro-1H-pyrazole and its N-Methyl derivative, which are structurally related to 3-Isopropyl-1-methyl-1H-pyrazol-5-amine, have revealed interesting reactivity patterns. These reactions are valuable for understanding the nucleophilic substitution patterns in pyrazole derivatives (Dalinger et al., 2013).

Catalysis and Green Chemistry

  • Research has shown the use of pyrazole derivatives in green catalysis. For instance, l-Proline catalyzed reactions for synthesizing highly functionalized pyrazolo[3,4-b]pyridines, involving pyrazole compounds as reactants, highlight the application of these compounds in environmentally benign synthetic processes (Gunasekaran et al., 2014).

Nanomagnetic Catalyst Development

  • A study on the synthesis of nanomagnetic particles using pyrazole derivatives demonstrates their potential in creating efficient and recyclable catalysts for organic synthesis (Afsar et al., 2018).

Dye and Pigment Synthesis

  • Pyrazole derivatives have been used in the synthesis of novel heterocyclic disazo dyes. These dyes are characterized by their solvatochromic behavior and potential applications in various industries (Karcı & Karcı, 2008).

High-Energy Materials Research

  • Theoretical studies on substituted 3,4,5-trinitro-1H-pyrazoles, which are related to the compound , have explored their potential as high-energy density materials. These studies focus on their detonation properties and possible applications in energetic materials (Ravi et al., 2010).

properties

IUPAC Name

2-methyl-5-propan-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-5(2)6-4-7(8)10(3)9-6/h4-5H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEGNOFPNKTJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374807
Record name 3-Isopropyl-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropyl-1-methyl-1H-pyrazol-5-amine

CAS RN

3702-12-3
Record name 3-Isopropyl-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3702-12-3
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Synthesis routes and methods I

Procedure details

4-Methyl-3-oxo-pentanenitrile (39.58 g; 0,356 mol) dissolved in glacial acetic acid (400 ml) and methylhydrazine (18.05 g; 0.382 mol) is added thereto, at 15°-20° C.
Quantity
39.58 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
18.05 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere, the compound of Example 2A (8.03 g, 72 mmol) was dissolved in alcohol (50 mL). Methylhydrazine (3.32 g, 72 mmol) was added. The resultant mixture was slowly warmed and refluxed with stirring. The reaction was kept for 3 hr. The reaction was stopped and cooled to room temperature. Alcohol was rotary-evaporated to obtain a crude product as oil. The crude product was purified with column chromatography (eluant: petroleum ether/ethyl acetate=1:1) to give 5.2 g of the title compound. MS (ESI): m/z 140 (M+H)+
Name
compound
Quantity
8.03 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Methylhydrazine
Quantity
3.32 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Zhao, B Zhou, L Bai, L Liu, CY Yang… - Journal of medicinal …, 2018 - ACS Publications
… S13 (102 mg, 0.3 mmol) and 3-isopropyl-1-methyl-1H-pyrazol-5-amine (84 mg, 0.6 mmol) were the substrates, and, upon HPLC purification, 49 mg of the desired product (26) was …
Number of citations: 26 pubs.acs.org
DS Huang, EV LeBlanc… - Journal of medicinal …, 2019 - ACS Publications
The molecular chaperone Hsp90, essential in all eukaryotes, plays a multifaceted role in promoting survival, virulence, and drug resistance across diverse pathogenic fungal species. …
Number of citations: 54 pubs.acs.org

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